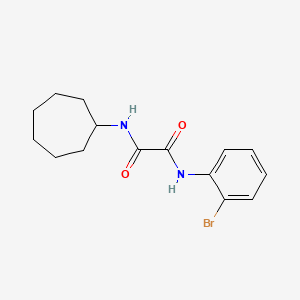
2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as FPQ, is a synthetic compound that belongs to the quinazolinone family. FPQ exhibits various biochemical and physiological effects, making it an interesting compound for scientific research. In
作用機序
2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its biological effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of protein kinase C, an enzyme involved in cellular signaling pathways. These inhibitory effects contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the replication of various viruses, including HIV and herpes simplex virus. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various cellular pathways. However, this compound also has some limitations. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research involving 2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound. Finally, this compound could be used as a tool for studying the role of various cellular pathways in the progression of other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, this compound is a synthetic compound with various biological activities that make it an interesting tool for scientific research. Its anticancer, antiviral, and neuroprotective properties, among others, have been extensively studied. This compound has several advantages for laboratory experiments, but also has some limitations. Future research on this compound could lead to the development of new therapeutic agents and a better understanding of disease progression.
合成法
2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and benzaldehyde with ammonium acetate and acetic anhydride. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been widely used in scientific research due to its various biological activities. It has been shown to exhibit anticancer, antiviral, and antifungal properties. This compound has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a tool for studying the role of various cellular pathways in disease progression.
特性
IUPAC Name |
2-(4-fluorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(24)23(19)16-6-2-1-3-7-16/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRLYQCWADDXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)

![1-(3,4-dimethylphenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B4981847.png)
![3-chloro-N-isopropyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4981855.png)
![4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4981858.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)

![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)

